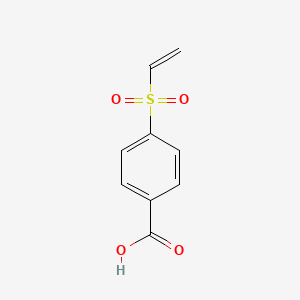

4-(Vinylsulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Medicinal Chemistry

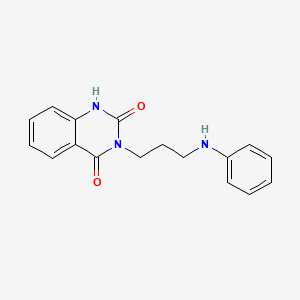

- Summary of the Application: “4-(Vinylsulfonyl)benzoic acid” has been used in the synthesis of novel compounds for the treatment of type-2 diabetes mellitus (T2DM). These compounds have benzoic acid as an acidic head, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail .

- Methods of Application or Experimental Procedures: The compounds were synthesized and characterized by physicochemical and spectrophotometric (FTIR, Mass, 1 HNMR and 13 CNMR) analysis . They were then evaluated for in vitro PPARγ agonist activity and in vivo hypoglycemic activity in Wistar strain of albino rats .

- Results or Outcomes: Two of the compounds, referred to as 3k and 3m, exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects such as weight gain . Therefore, these compounds could be considered as promising agents for the development of novel antidiabetic agents .

Properties and Potential Uses

- Summary of the Application: “4-(Vinylsulfonyl)benzoic acid” is a type of benzoic acid, which is often used in organic chemistry. Benzoic acids are known for their acidity, which can be influenced by substituents on the benzene ring .

- Methods of Application or Experimental Procedures: The acidity of benzoic acids can be altered by adding electron-withdrawing or electron-donating groups. Electron-withdrawing groups make the acid more acidic, while electron-donating groups make it less acidic . This property can be utilized in various chemical reactions.

Properties and Potential Uses

- Summary of the Application: “4-(Vinylsulfonyl)benzoic acid” is a type of benzoic acid, which is often used in organic chemistry. Benzoic acids are known for their acidity, which can be influenced by substituents on the benzene ring .

- Methods of Application or Experimental Procedures: The acidity of benzoic acids can be altered by adding electron-withdrawing or electron-donating groups. Electron-withdrawing groups make the acid more acidic, while electron-donating groups make it less acidic . This property can be utilized in various chemical reactions.

Safety And Hazards

Propriétés

IUPAC Name |

4-ethenylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBCTUERGUCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539217 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Vinylsulfonyl)benzoic acid | |

CAS RN |

95535-40-3 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)